

# A Technical Guide to 4-Amino-2-fluorophenol: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 4-Amino-2-fluorophenol

Cat. No.: B116865

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This technical guide provides an in-depth overview of **4-Amino-2-fluorophenol** (CAS No. 399-96-2), a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document details the compound's physicochemical properties, provides comprehensive experimental protocols for its synthesis and analysis, and explores its significant applications, particularly in the pharmaceutical industry.

## Core Physicochemical & Safety Data

**4-Amino-2-fluorophenol**, also known as 3-Fluoro-4-hydroxyaniline, is a substituted aromatic compound containing amino, hydroxyl, and fluoro functional groups. These groups impart unique reactivity, making it a valuable building block in organic synthesis.

## Compound Properties

The essential quantitative data for **4-Amino-2-fluorophenol** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	127.12 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> FNO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	399-96-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	164-172 °C (decomposes)	<a href="#">[1]</a>
Appearance	White to gray to brown powder or crystal	<a href="#">[1]</a>
IUPAC Name	4-amino-2-fluorophenol	<a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	2-Fluoro-4-aminophenol, 3-Fluoro-4-hydroxyaniline	<a href="#">[1]</a>
Purity	≥ 98% (GC)	<a href="#">[1]</a>
Storage Conditions	2 - 8 °C, under inert atmosphere	<a href="#">[1]</a> <a href="#">[3]</a>

## Safety & Handling Information

**4-Amino-2-fluorophenol** is classified with the following hazards. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

Precautionary Statements: P261, P305+P351+P338.[\[3\]](#)

## Synthesis Protocols

The synthesis of **4-Amino-2-fluorophenol** is typically achieved through the reduction of a corresponding nitroaromatic precursor. Two common and effective laboratory-scale methods are detailed below.

## Method 1: Catalytic Hydrogenation

This protocol involves the reduction of 2-fluoro-4-nitrophenol using hydrogen gas and a palladium catalyst. This method is known for its high efficiency and clean reaction profile.

### Materials:

- 2-fluoro-4-nitrophenol (1 equivalent)
- 10% Palladium on carbon (Pd/C) (0.01 equivalent)
- Ethanol (5 mL per mmol of substrate)
- Hydrogen gas (H<sub>2</sub>) supply
- Silica gel for filtration

### Procedure:

- Dissolve 2-fluoro-4-nitrophenol in ethanol in a reaction vessel suitable for hydrogenation.
- Add 10% Pd/C catalyst to the solution.
- Secure the vessel to a hydrogenation apparatus and purge the system with hydrogen gas.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of silica gel to remove the catalyst.
- Wash the filter cake thoroughly with ethanol.
- Combine the filtrates and concentrate under reduced pressure to yield the final product, **4-Amino-2-fluorophenol**.<sup>[1]</sup>

## Method 2: Metal-Acid Reduction

This classic method employs tin metal in the presence of concentrated hydrochloric acid to reduce the nitro group of 2-fluoro-4-nitrophenol.

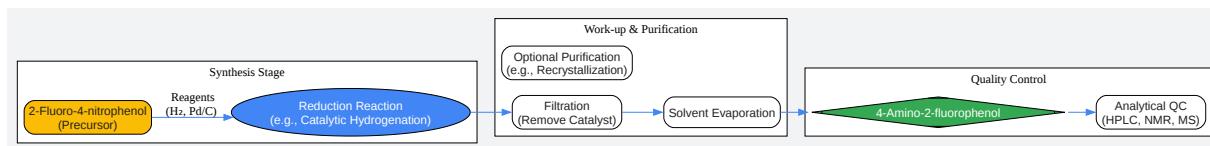
### Materials:

- 2-fluoro-4-nitrophenol (10 mmol)
- Tin (Sn) metal (1.65 g, 14 mmol)
- Concentrated Hydrochloric Acid (9 mL)
- Water (24 mL)
- 5M Sodium Hydroxide (NaOH) solution
- Ethyl acetate
- Saturated sodium bicarbonate solution and brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- To a 100 mL round-bottom flask equipped with a stirring bar and reflux condenser, add the 2-fluoro-4-nitrophenol precursor and tin metal.
- Add water followed by the slow addition of concentrated hydrochloric acid.
- Heat the mixture to reflux and maintain for 1.5 hours.
- Cool the reaction mixture to room temperature.
- Carefully add 5M NaOH solution (approx. 20 mL) to neutralize the acid and basify the mixture.
- Extract the aqueous phase three times with ethyl acetate (50 mL portions).

- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate to dryness to obtain the crude product.<sup>[1]</sup>



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A generalized workflow for the synthesis and purification of **4-Amino-2-fluorophenol**.

## Analytical Protocols

Accurate characterization and quantification are essential for quality control. The following protocols, based on established methods for similar halogenated phenols, can be adapted for **4-Amino-2-fluorophenol**.

## High-Performance Liquid Chromatography (HPLC)

RP-HPLC with UV detection is a standard method for assessing the purity and concentration of **4-Amino-2-fluorophenol**.

Instrumentation:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ )
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10  $\mu$ L
- Sample Preparation: Dissolve a known mass of the compound in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural confirmation. Derivatization is often required to improve the volatility of the analyte.

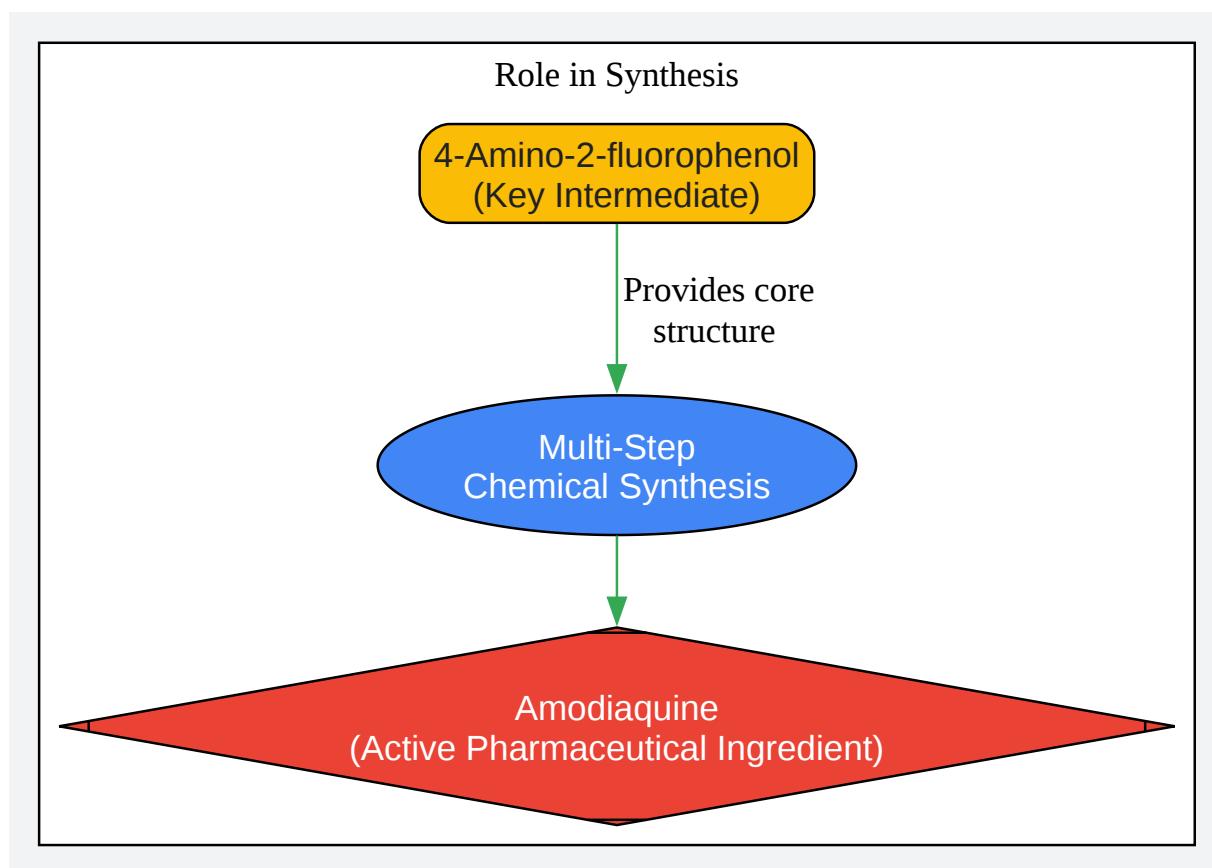
Instrumentation & Derivatization:

- Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Derivatization Protocol: Mix 100  $\mu$ L of the sample solution with 100  $\mu$ L of BSTFA in a sealed vial. Heat at 70°C for 30 minutes.
- GC Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25  $\mu$ m).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 450.

## Applications in Drug Development & Research

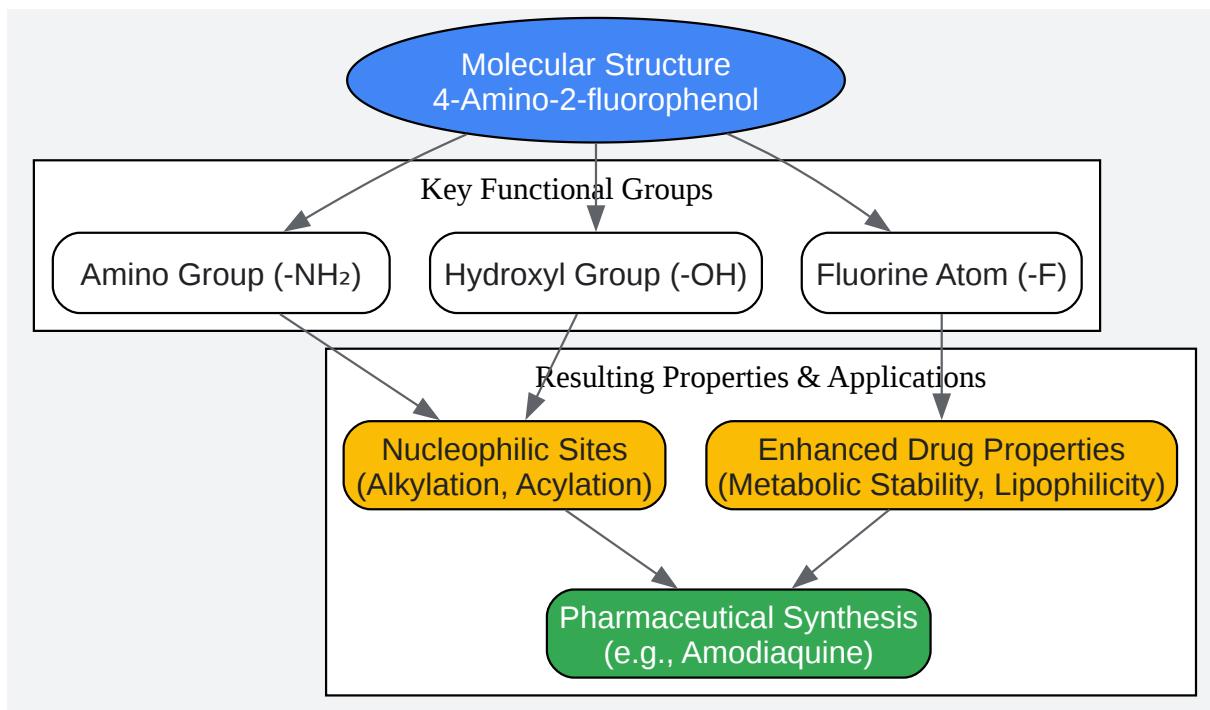
**4-Amino-2-fluorophenol** is a versatile intermediate primarily utilized in the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its structural features are crucial for its role as a building block in complex organic molecules.

- **Pharmaceutical Synthesis:** The most notable application is as a key intermediate in the synthesis of Amodiaquine, a 4-aminoquinoline antimalarial drug effective against chloroquine-resistant strains of *P. falciparum*.
- **Enhanced Molecular Properties:** The presence of a fluorine atom can significantly alter the properties of a final drug molecule. It often enhances metabolic stability by blocking sites of oxidation, increases lipophilicity which can improve cell membrane permeability, and can modify the pKa of nearby functional groups to improve binding affinity to biological targets.
- **Reactive Sites:** The amino and hydroxyl groups provide reactive sites for a wide range of chemical transformations, including alkylation, acylation, and diazotization, allowing for diverse functionalization.<sup>[1]</sup> This makes it an ideal precursor for creating complex molecular architectures.
- **Other Industries:** Beyond pharmaceuticals, it serves as a precursor in the manufacturing of specialized dyes and agrochemicals where precise molecular structures are required for targeted functionality.



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Role of **4-Amino-2-fluorophenol** as an intermediate in the synthesis of Amodiaquine.



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Relationship between structure, properties, and applications.

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